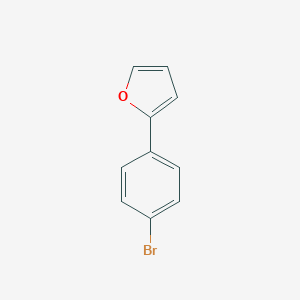

2-(4-Bromophenyl)furan

概要

説明

トリチロールメサルタンメドキソミルは、アンジオテンシンII型1(AT1)受容体拮抗薬であるオルメサルタンメドキソミルの代謝物として知られる化学化合物です。この化合物は、血管を収縮させるホルモンであるアンジオテンシンIIの効果を阻害する能力により、主に高血圧の治療に使用されます。

準備方法

合成経路と反応条件

トリチロールメサルタンメドキソミルの合成には、複数のステップが必要です。一般的な方法の1つは、4-(1-ヒドロキシ-1-メチルエチル)-2-プロピル-1H-イミダゾール-5-カルボン酸エチルエステルと炭酸カリウムをアセトン中で反応させることから始まります。この混合物を次に、5-[4’-(ブロモメチル)[1,1’-ビフェニル]-2-イル]-2-(トリフェニルメチル)-1H-テトラゾールおよびテトラブチルアンモニウムブロミドと50-55°Cで15時間反応させます。反応混合物を冷却し、ろ過し、溶媒を蒸発させて中間生成物を得ます .

次のステップでは、中間体を、炭酸カリウムとヨウ素の存在下、(4-ブロモエチル)-5-メチルオキソラン-2-オンと50-55°Cで反応させます。次に、反応混合物を冷却し、ろ過し、溶媒を蒸発させて、最終生成物であるトリチロールメサルタンメドキソミルを得ます .

工業的製造方法

トリチロールメサルタンメドキソミルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高くするために、温度やpHなどの反応条件を厳密に制御することが含まれます。自動反応器や連続フローシステムを使用すると、製造プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

トリチロールメサルタンメドキソミルは、次のようなさまざまな化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化された誘導体の生成につながります。

還元: 還元反応は、トリチロールメサルタンメドキソミルを還元された形態に変換することができます。

置換: この化合物は、官能基が求核剤によって置換される求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アジ化ナトリウムとシアン化カリウムなどの求核剤が一般的に使用されます。

形成された主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化形態を生成する可能性があります .

科学研究アプリケーション

化学

化学において、トリチロールメサルタンメドキソミルは、さまざまな条件下での物理化学的特性と挙動を理解するための分析研究における参照化合物として使用されます .

生物学

生物学的研究では、この化合物は酵素や受容体などの生体分子との相互作用について研究されています。これは、高血圧の分子メカニズムと心血管疾患におけるアンジオテンシンIIの役割を理解するのに役立ちます。

医学

医学的には、トリチロールメサルタンメドキソミルは、その降圧作用のために重要です。これは、レニン-アンジオテンシン系を標的とした新しい治療薬の開発に使用されます。

産業

製薬業界では、この化合物は、オルメサルタンメドキソミルとその誘導体の合成に不可欠です。また、降圧薬の純度と効力を保証するための品質管理プロセスにも使用されます .

科学的研究の応用

Synthesis of 2-(4-Bromophenyl)furan Derivatives

The synthesis of this compound and its derivatives typically involves reactions such as the Suzuki-Miyaura cross-coupling method. This method allows for the formation of functionalized derivatives that exhibit enhanced biological activities. For instance, researchers synthesized N-(4-bromophenyl)furan-2-carboxamides through the reaction of furan-2-carbonyl chloride with 4-bromoaniline, achieving yields of up to 94% .

Antibacterial Activity

One of the most significant applications of this compound derivatives is their antibacterial activity. A study investigated the in vitro efficacy of synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial properties, outperforming several commercially available antibiotics .

Table 1: Antibacterial Activity of N-(4-Bromophenyl)furan-2-carboxamides

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | 16 | A. baumannii |

| N-(4-bromophenyl)-3-methylfuran-2-carboxamide | 32 | K. pneumoniae |

| N-(4-bromophenyl)-5-chloro-furan-2-carboxamide | 64 | E. cloacae |

| N-(4-bromophenyl)-6-fluoro-furan-2-carboxamide | 128 | S. aureus |

Other Pharmacological Activities

In addition to antibacterial properties, derivatives of this compound have been explored for other pharmacological activities:

- Antifungal Activity : Some studies have reported that compounds derived from furan exhibit antifungal properties against pathogens like Candida albicans and Aspergillus niger. The mechanisms often involve disrupting cell wall synthesis or inhibiting key metabolic pathways .

- Antimicrobial Properties : The compound has also shown promise in broader antimicrobial applications, with studies indicating effectiveness against various bacterial strains, including multi-resistant strains .

Computational Studies and Molecular Docking

To further understand the interactions and efficacy of this compound derivatives, computational studies including molecular docking simulations have been employed. These studies help elucidate the binding affinities and interaction dynamics between the compounds and their biological targets, providing insights into their mechanisms of action .

Case Studies

Several case studies highlight the successful application of this compound in drug discovery:

- Case Study 1 : A series of N-(4-bromophenyl)furan-2-carboxamides were synthesized and tested against resistant bacterial strains, leading to the identification of lead compounds for further development into therapeutic agents .

- Case Study 2 : Research involving cyclization reactions demonstrated the ability of furan derivatives to form new cyclic structures with enhanced biological activity, supporting their potential as versatile scaffolds in drug design .

作用機序

トリチロールメサルタンメドキソミルは、アンジオテンシンII型1(AT1)受容体を阻害することで効果を発揮します。この阻害は、アンジオテンシンIIがこれらの受容体に結合するのを防ぎ、血管拡張と血圧低下につながります。分子標的は、血管平滑筋細胞の表面にあるAT1受容体を含みます。

類似化合物との比較

類似化合物

オルメサルタンメドキソミル: 親化合物であり、AT1受容体拮抗薬でもあります。

ロサルタン: 高血圧治療に使用される別のAT1受容体遮断薬。

バルサルタン: オルメサルタンに似ており、高血圧と心不全の管理に使用されます。

独自性

トリチロールメサルタンメドキソミルは、その特定の構造修飾により、他のAT1受容体拮抗薬と比較して安定性と効力を高めています。そのトリチル基は、追加の安定性を提供し、オルメサルタンメドキソミルの合成における貴重な中間体となっています。

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

2-(4-Bromophenyl)furan is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a 4-bromophenyl group. Its molecular formula is C11H8BrO, and it exhibits unique physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, particularly drug-resistant pathogens.

Study Findings

-

Synthesis and Evaluation :

- A study synthesized N-(4-bromophenyl)furan-2-carboxamide, a derivative of this compound, and evaluated its antibacterial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The compound showed promising results, particularly against NDM-positive A. baumannii .

- Minimum Inhibitory Concentration (MIC) :

Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii | 16 |

| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | 32 |

| N-(4-bromophenyl)furan-2-carboxamide | E. cloacae | 64 |

| N-(4-bromophenyl)furan-2-carboxamide | S. aureus | 32 |

Anticancer Activity

In addition to its antibacterial properties, compounds derived from this compound have also been evaluated for their anticancer potential.

Case Studies

- Anticancer Screening :

- Molecular Docking Studies :

Data Table: Anticancer Activity of Furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | MCF7 (breast cancer) | 10 |

| N-(3-amino-2,4-dimethoxy phenyl)-5-... | MCF7 | 8 |

The biological activities of this compound and its derivatives are attributed to their ability to interact with bacterial cell walls and cancer cell receptors, disrupting essential cellular processes.

- Antibacterial Mechanism :

- Anticancer Mechanism :

特性

IUPAC Name |

2-(4-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIKSVALROQWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460912 | |

| Record name | 2-(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-34-8 | |

| Record name | 2-(4-Bromophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。